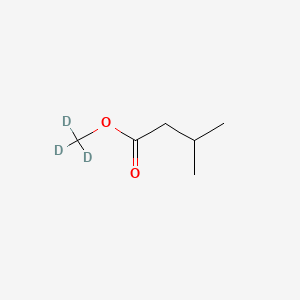
Isovaleric Acid Methyl-d3 Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isovaleric Acid Methyl-d3 Ester, also known as methyl 3-methylbutanoate-d3, is a deuterated ester of isovaleric acid. It is a colorless liquid with a fruity odor and is used in various chemical and industrial applications. The deuterium labeling makes it particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isovaleric Acid Methyl-d3 Ester can be synthesized through the esterification of isovaleric acid with methanol-d3. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Isovaleric Acid Methyl-d3 Ester undergoes various chemical reactions typical of esters, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to isovaleric acid and methanol-d3.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols with acid or base catalysts.
Major Products Formed
Hydrolysis: Isovaleric acid and methanol-d3.
Reduction: 3-methylbutanol-d3.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Isovaleric Acid Methyl-d3 Ester is used in a variety of scientific research applications, including:
NMR Spectroscopy: The deuterium labeling makes it an excellent internal standard for NMR studies.
Metabolomics: It is used in the study of metabolic pathways and the identification of metabolites.
Pharmaceutical Research: It serves as a precursor in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.
Flavor and Fragrance Industry: Due to its fruity odor, it is used in the formulation of flavors and fragrances.
Mecanismo De Acción
The mechanism of action of Isovaleric Acid Methyl-d3 Ester in biological systems involves its metabolism to isovaleric acid and methanol-d3. Isovaleric acid is known to inhibit the synthesis of saturated fatty acids, which can affect various metabolic pathways. The deuterium labeling allows for detailed studies of these metabolic processes using NMR spectroscopy.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Isovalerate: The non-deuterated form of Isovaleric Acid Methyl-d3 Ester.
Ethyl Isovalerate: An ester with a similar structure but with an ethyl group instead of a methyl group.
Isobutyl Isovalerate: Another ester with a different alkyl group.
Uniqueness
The primary uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. This labeling allows for the detailed study of metabolic pathways and the behavior of deuterated compounds in biological systems.
Propiedades
Fórmula molecular |
C6H12O2 |
|---|---|
Peso molecular |
119.18 g/mol |
Nombre IUPAC |
trideuteriomethyl 3-methylbutanoate |
InChI |
InChI=1S/C6H12O2/c1-5(2)4-6(7)8-3/h5H,4H2,1-3H3/i3D3 |
Clave InChI |
OQAGVSWESNCJJT-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)CC(C)C |
SMILES canónico |
CC(C)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


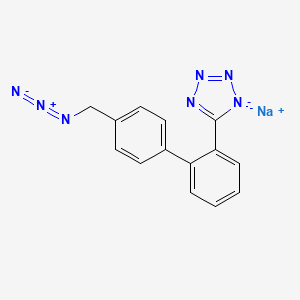
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
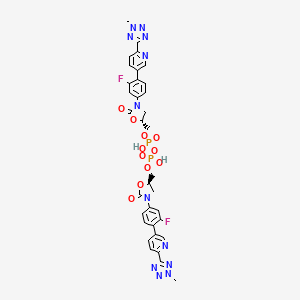

![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
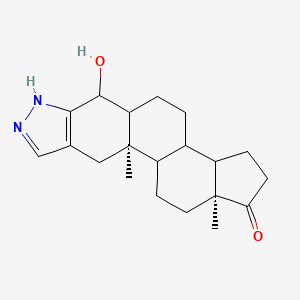
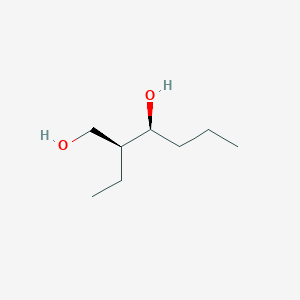
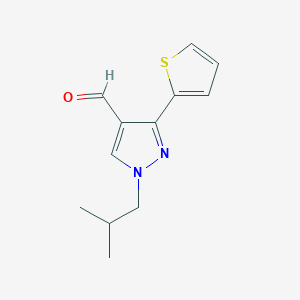
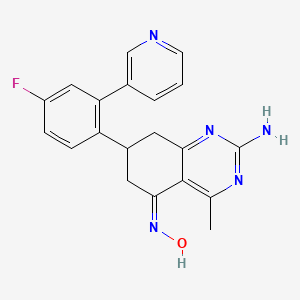

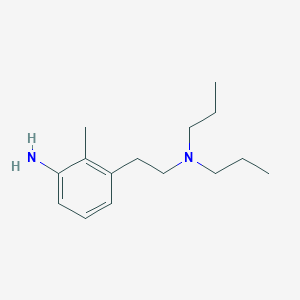
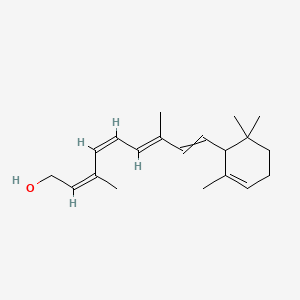

![trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13445431.png)
